molecular formula C11H19N3O2 B13783212 N-Ethyl-3-methoxy-1-methyl-N-propyl-1H-pyrazole-4-carboxamide

N-Ethyl-3-methoxy-1-methyl-N-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B13783212
M. Wt: 225.29 g/mol
InChI Key: VGRUIIKCBCNYBD-UHFFFAOYSA-N
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Description

N-Ethyl-3-methoxy-1-methyl-N-propyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-methoxy-1-methyl-N-propyl-1H-pyrazole-4-carboxamide typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the use of transition-metal catalysts and photoredox reactions to achieve regioselective synthesis . The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, may employ multicomponent reactions and green chemistry approaches to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and flow chemistry are also utilized to scale up production efficiently .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-methoxy-1-methyl-N-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

N-Ethyl-3-methoxy-1-methyl-N-propyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-3-methoxy-1-methyl-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazol-5-ol
  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
  • 1-Phenyl-3,4,5-substituted pyrazoles

Uniqueness

N-Ethyl-3-methoxy-1-methyl-N-propyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

N-ethyl-3-methoxy-1-methyl-N-propylpyrazole-4-carboxamide

InChI

InChI=1S/C11H19N3O2/c1-5-7-14(6-2)11(15)9-8-13(3)12-10(9)16-4/h8H,5-7H2,1-4H3

InChI Key

VGRUIIKCBCNYBD-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)C(=O)C1=CN(N=C1OC)C

Origin of Product

United States

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